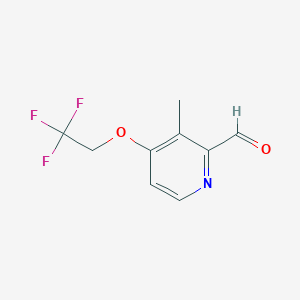
3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8F3NO2. It is a pyridine derivative characterized by the presence of a trifluoroethoxy group and a carbaldehyde group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde typically involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield the desired carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid.
Reduction: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a chloromethyl group instead of a carbaldehyde group.
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol: Similar structure but with a hydroxymethyl group instead of a carbaldehyde group.
2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A more complex structure with additional functional groups.
Uniqueness
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is unique due to the presence of both a trifluoroethoxy group and a carbaldehyde group, which confer distinct chemical reactivity and potential biological activity. Its combination of lipophilicity and reactivity makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-4H,5H2,1H3 |
Clé InChI |
MDECNDXLOCUJBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1C=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


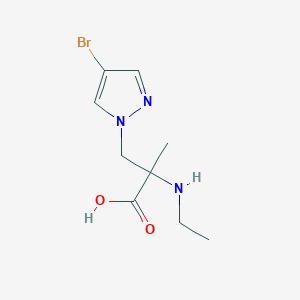
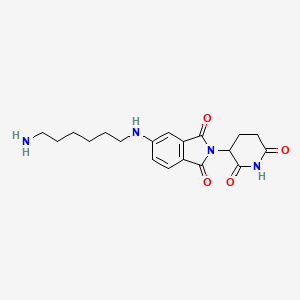
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
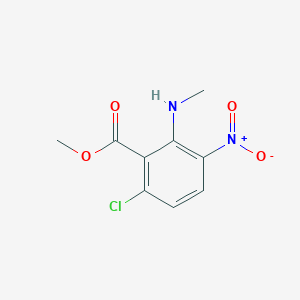
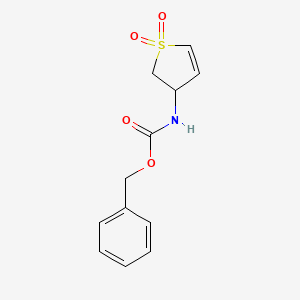
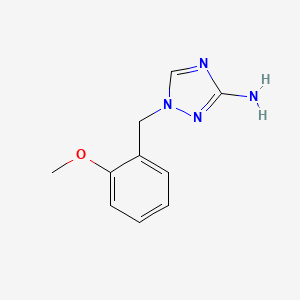
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
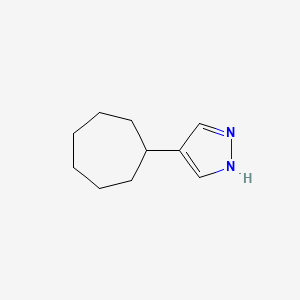

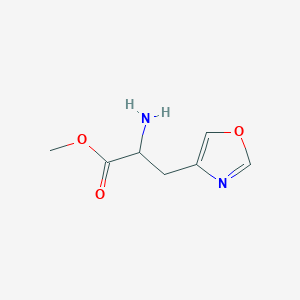
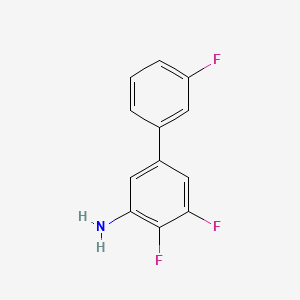

![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
